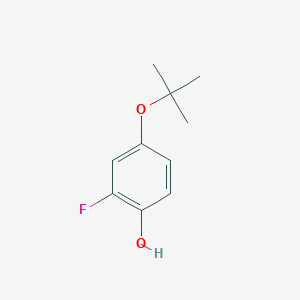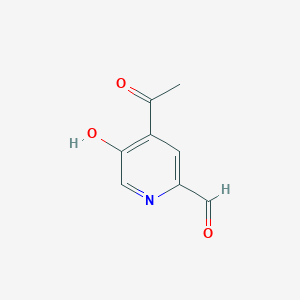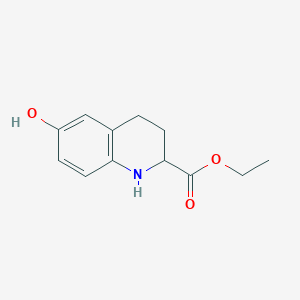
3-Chloro-5-hydroxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . This compound is characterized by the presence of a chloro group, a hydroxyl group, and a dimethylbenzamide moiety on a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Chloro-5-hydroxy-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the chlorination of 3-hydroxy-N,N-dimethylbenzamide using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position.
For industrial production, the process may involve multi-step synthesis starting from readily available raw materials. The steps include nitration, reduction, chlorination, and amidation reactions, each optimized for high yield and purity .
Analyse Des Réactions Chimiques
3-Chloro-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
3-Chloro-5-hydroxy-N,N-dimethylbenzamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Chloro-5-hydroxy-N,N-dimethylbenzamide can be compared with similar compounds like 3-hydroxy-N,N-dimethylbenzamide and 3-chloro-N,N-dimethylbenzamide. While these compounds share structural similarities, the presence of both chloro and hydroxyl groups in this compound imparts unique chemical and biological properties. This makes it more versatile in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
3-chloro-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3 |
Clé InChI |
AVYPIRMDAPQQKK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)





![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)

